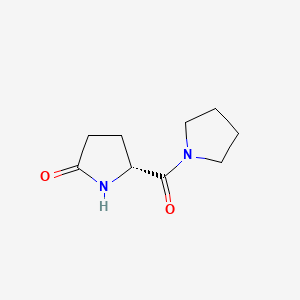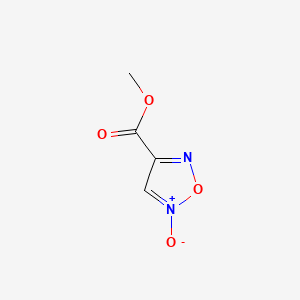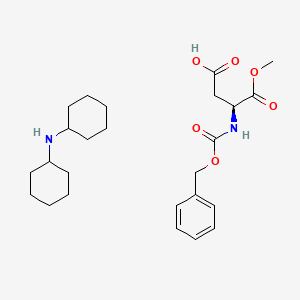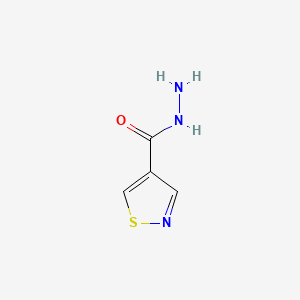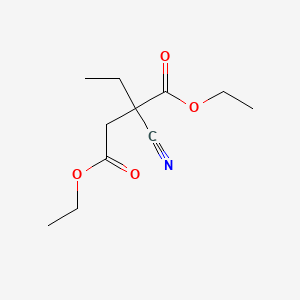
Diethyl 2-cyano-2-ethylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-cyano-2-ethylsuccinate is an organic compound with the molecular formula C10H15NO4 It is a derivative of cyanoacetic acid and is characterized by the presence of both ester and cyano functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-cyano-2-ethylbutanedioate typically involves the reaction of diethyl malonate with ethyl cyanoacetate. The reaction is catalyzed by a base such as sodium ethoxide in ethanol. The process can be summarized as follows:
Claisen Condensation: Diethyl malonate reacts with ethyl cyanoacetate in the presence of sodium ethoxide to form diethyl 2-cyano-2-ethylbutanedioate.
Reaction Conditions: The reaction is carried out at room temperature, and the product is isolated by standard workup procedures, including extraction and purification.
Industrial Production Methods
Industrial production of diethyl 2-cyano-2-ethylbutanedioate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves:
Raw Materials: Diethyl malonate and ethyl cyanoacetate.
Catalysts: Sodium ethoxide or other suitable bases.
Solvents: Ethanol or other compatible solvents.
Reaction Conditions: Controlled temperature and pressure to maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-cyano-2-ethylsuccinate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation with aldehydes or ketones to form substituted alkenes.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, toluene.
Catalysts: Triethylamine, DABCO (1,4-diazabicyclo[2.2.2]octane).
Major Products
Substituted Alkenes: Formed through Knoevenagel condensation.
Heterocyclic Compounds: Formed through cyclization reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Applications De Recherche Scientifique
Diethyl 2-cyano-2-ethylsuccinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential biological activities and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of diethyl 2-cyano-2-ethylbutanedioate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids. The compound’s reactivity is influenced by the presence of the cyano and ester functional groups, which dictate its behavior in various chemical reactions.
Comparaison Avec Des Composés Similaires
Diethyl 2-cyano-2-ethylsuccinate can be compared with other similar compounds, such as:
Ethyl Cyanoacetate: Similar in structure but lacks the additional ester group.
Diethyl Malonate: Similar in structure but lacks the cyano group.
Methyl Cyanoacetate: Similar in structure but has a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both cyano and ester functional groups, which provide it with distinct reactivity and versatility in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
100056-03-9 |
|---|---|
Formule moléculaire |
C11H17NO4 |
Poids moléculaire |
227.26 |
Nom IUPAC |
diethyl 2-cyano-2-ethylbutanedioate |
InChI |
InChI=1S/C11H17NO4/c1-4-11(8-12,10(14)16-6-3)7-9(13)15-5-2/h4-7H2,1-3H3 |
Clé InChI |
WWAYRQQVWLJDHA-UHFFFAOYSA-N |
SMILES |
CCC(CC(=O)OCC)(C#N)C(=O)OCC |
Synonymes |
Succinic acid, 2-cyano-2-ethyl-, diethyl ester (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


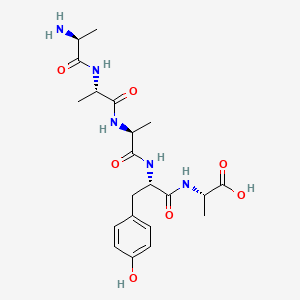

![6-Ethoxy-1H-benzo[d]imidazol-4-amine](/img/structure/B566333.png)
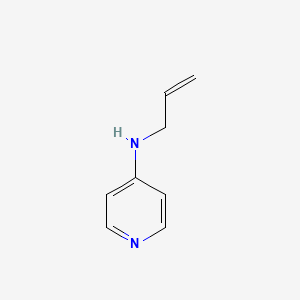
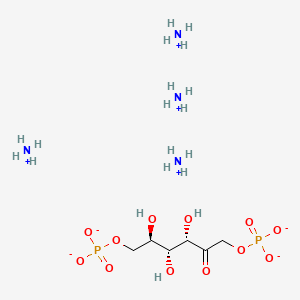

![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide](/img/structure/B566341.png)
